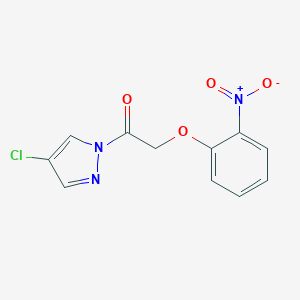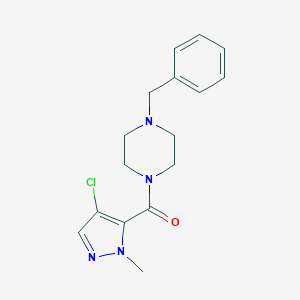![molecular formula C24H23NO3 B214303 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214303.png)
1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a derivative of indole and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1-Butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is its anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death. The compound has also been found to inhibit the expression of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential therapeutic applications. The compound has been found to have anti-cancer and anti-inflammatory properties, making it a potential treatment for several diseases. However, one limitation of using the compound in lab experiments is its synthetic nature. The compound may not accurately represent the biological processes of naturally occurring compounds, making it difficult to translate the results to clinical applications.
Direcciones Futuras
There are several future directions for research on 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of the compound in clinical trials.
Métodos De Síntesis
1-Butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can be synthesized using various methods. One of the most common methods involves the reaction of 1-bromo-2-naphthoic acid with 1,3-dihydro-2H-indol-2-one in the presence of a base such as potassium carbonate. The resulting product is then treated with butyl lithium and acetic anhydride to obtain 1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
Propiedades
Nombre del producto |
1-butyl-3-hydroxy-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C24H23NO3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1-butyl-3-hydroxy-3-(2-naphthalen-1-yl-2-oxoethyl)indol-2-one |
InChI |
InChI=1S/C24H23NO3/c1-2-3-15-25-21-14-7-6-13-20(21)24(28,23(25)27)16-22(26)19-12-8-10-17-9-4-5-11-18(17)19/h4-14,28H,2-3,15-16H2,1H3 |
Clave InChI |
ZRCMDYPMTHFTAF-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B214222.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214225.png)
![4-ethyl-2-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B214227.png)

![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)
![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)


![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B214240.png)
![N-[4-(benzyloxy)phenyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B214241.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)